
AMB butanoic acid metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMB butanoic acid metabolite, also known as MMB-PINACA 3-methylbutanoic acid metabolite, is a synthetic cannabinoid metabolite. Synthetic cannabinoids are a class of novel psychoactive substances that mimic the effects of naturally occurring cannabinoids found in cannabis. These compounds are often used in forensic and toxicological studies to understand the metabolism and effects of synthetic cannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
AMB butanoic acid metabolite is typically synthesized through the hydrolysis of its parent compound, AMB. The process involves the transformation of the methyl ester functional group to a terminal carboxylic acid. This reaction is usually carried out under acidic or basic conditions, depending on the specific requirements of the synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as ester hydrolysis, purification, and crystallization to obtain the final product with a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
AMB butanoic acid metabolite undergoes several types of chemical reactions, including:
Oxidation: Conversion of the parent compound to the metabolite through oxidative processes.
Hydrolysis: Ester hydrolysis to form the carboxylic acid metabolite.
Substitution: Potential substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The primary product formed from these reactions is the this compound itself. Other minor products may include various oxidized or substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
AMB butanoic acid metabolite is widely used in scientific research, particularly in the fields of forensic toxicology and analytical chemistry. Its applications include:
Forensic Toxicology: Used as a reference standard for the detection and quantification of synthetic cannabinoids in biological samples.
Analytical Chemistry: Employed in the development and validation of analytical methods for the identification of synthetic cannabinoids and their metabolites.
Pharmacology: Studied to understand the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Environmental Studies: Used to assess the environmental impact and degradation of synthetic cannabinoids.
Mechanism of Action
The mechanism of action of AMB butanoic acid metabolite involves its interaction with cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. The metabolite acts as an agonist at these receptors, mimicking the effects of natural cannabinoids and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- MMB-FUBINACA 3-methylbutanoic acid metabolite
- 5F-MDMB-PINACA 3,3-dimethylbutanoic acid
- 5F-MDMB-PICA 3,3-dimethylbutanoic acid
Uniqueness
AMB butanoic acid metabolite is unique due to its specific chemical structure and metabolic pathway. While it shares similarities with other synthetic cannabinoid metabolites, its distinct molecular configuration and interaction with cannabinoid receptors set it apart. This uniqueness makes it a valuable compound for research and forensic applications .
Properties
IUPAC Name |
3-methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-5-8-11-21-14-10-7-6-9-13(14)16(20-21)17(22)19-15(12(2)3)18(23)24/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H,19,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGKRLHOLBHGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
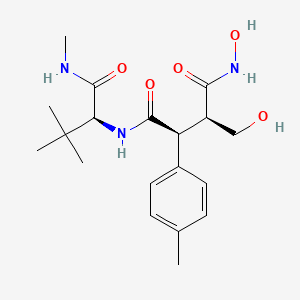
![(2S)-2-[[1-[[(2S)-2-acetylsulfanyl-3-methylbutanoyl]amino]cyclopentanecarbonyl]amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B10820062.png)
![1-N,4-N-bis[(E)-[(E)-3-[4-(1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl]prop-2-enylidene]amino]benzene-1,4-dicarboxamide;4-methylbenzenesulfonate](/img/structure/B10820068.png)
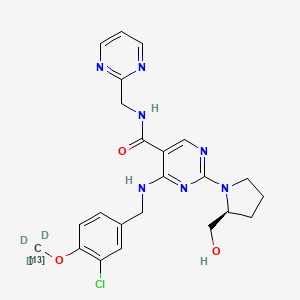
![2-[[1-[(2-Acetylsulfanyl-3-methylbutanoyl)amino]cyclopentanecarbonyl]amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B10820091.png)
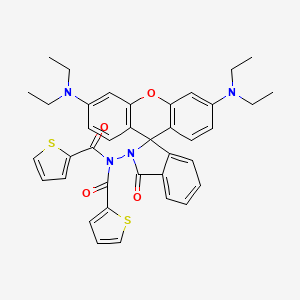
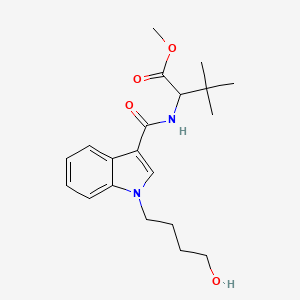
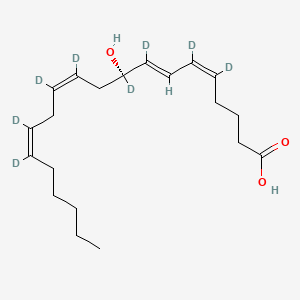
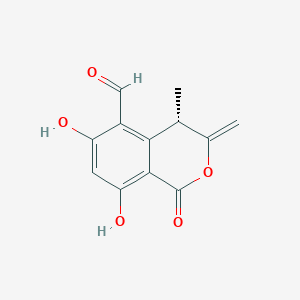
![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide](/img/structure/B10820127.png)
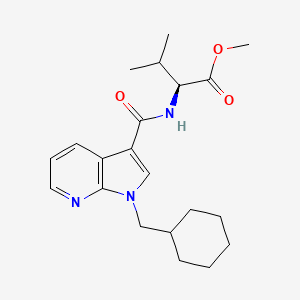
![(10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10820151.png)
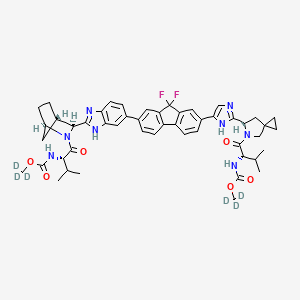
![N1,N4-bis[(E)-[(E)-3-[4-(1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl]prop-2-enylidene]amino]terephthalamide; 4-methylbenzenesulfonic acid](/img/structure/B10820166.png)
